![molecular formula C7H5N3O2 B1313177 Imidazo[1,2-b]pyridazine-6-carboxylic acid CAS No. 769109-13-9](/img/structure/B1313177.png)
Imidazo[1,2-b]pyridazine-6-carboxylic acid
Overview
Description
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a fused heterocyclic compound consisting of an imidazole ring fused with a pyridazine ring at the [1,2-b] position (Fig. 1). This structural arrangement allows one nitrogen atom to be shared between the two rings, distinguishing it from isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which contain two nitrogen atoms in each ring .
Synthetic routes for imidazo[1,2-b]pyridazine derivatives are well-developed compared to other isomers, often employing transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) or condensation of pyridazine precursors with haloacetaldehyde dimethyl acetal . Pharmacologically, this scaffold has been explored extensively, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridazine with α-haloketones, followed by cyclization to form the imidazo[1,2-b]pyridazine core. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives
Scientific Research Applications
Neurological Disorders
Research indicates that imidazo[1,2-b]pyridazine-6-carboxylic acid may have potential in treating neurological disorders such as:
- Alzheimer's Disease : The inhibition of AAK1 can potentially mitigate synaptic dysfunction associated with Alzheimer's pathology .
- Parkinson’s Disease : AAK1 has been implicated in the modulation of dopaminergic signaling; thus, its inhibitors may help alleviate symptoms related to this condition .
- Bipolar Disorder and Schizophrenia : Studies suggest that AAK1 activity is linked to cognitive deficits in schizophrenia and mood regulation in bipolar disorder, indicating potential therapeutic avenues for imidazo[1,2-b]pyridazine derivatives .
Pain Management
This compound has shown promise in pain management applications. Research using AAK1 knockout mice demonstrated a significant reduction in pain responses compared to wild-type controls, suggesting that AAK1 inhibitors could be effective analgesics .
Case Studies
Mechanism of Action
The mechanism of action of Imidazo[1,2-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of IL-17A, a cytokine involved in inflammatory responses. By binding to IL-17A, the compound can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases like psoriasis and rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers of Imidazopyridazine
Imidazo[1,2-b]pyridazine-6-carboxylic acid belongs to a family of imidazopyridazine isomers, including:
- Imidazo[4,5-d]pyridazine : Similar to [4,5-c] but with distinct nitrogen positioning; less studied due to synthetic challenges .
Key Differences :
- Nitrogen Sharing : Only imidazo[1,2-b]pyridazine shares a nitrogen atom between rings, influencing electronic properties and binding interactions.
- Synthetic Accessibility : Imidazo[1,2-b]pyridazine derivatives are more readily synthesized via transition-metal catalysis, whereas [4,5-c] and [4,5-d] isomers require specialized methods .
Functional Group Modifications
The carboxylic acid group at position 6 allows diverse derivatization. Key derivatives include:
Impact of Substituents :
- Ester Derivatives (e.g., Methyl ester) : Increased membrane permeability due to reduced polarity.
- Amides (e.g., 6-carboxamide) : Enhanced hydrogen-bonding capacity, critical for kinase hinge-binding interactions .
Pharmacological Activity Comparisons
Kinase Inhibition
This compound Derivatives :
Imidazo[1,2-a]pyridine-6-carboxylic Acid :
Anticancer Activity
Biological Activity
Imidazo[1,2-b]pyridazine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound exhibits significant interactions with various enzymes and proteins, which are crucial for its biological activity. Notably, it has been identified as an inhibitor of acetylcholinesterase , an enzyme that plays a vital role in neurotransmission by breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and cognitive functions.
Table 1: Summary of Biological Activities
Cellular Effects
Research indicates that this compound influences various cellular processes such as cell signaling and gene expression. Its ability to affect cancer cell proliferation and migration suggests potential as an anticancer agent . For instance, derivatives of this compound have shown promise in binding to amyloid plaques associated with neurodegenerative diseases like Alzheimer's .
Molecular Mechanisms
The molecular mechanisms underlying the activity of this compound involve interactions with specific biomolecules:
- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, inhibiting its function and leading to elevated acetylcholine levels.
- IL-17A Inhibition : By modulating IL-17A activity, it can influence immune responses, potentially offering therapeutic benefits in autoimmune diseases such as psoriasis and rheumatoid arthritis.
- Tyk2 Kinase Inhibition : Research has demonstrated that certain derivatives exhibit over 10,000-fold selectivity for Tyk2 JH2 kinase, impacting inflammatory pathways significantly .
Study on Amyloid Plaques
A study synthesized various imidazo[1,2-b]pyridazine derivatives to evaluate their binding affinities to amyloid plaques. The most effective derivative showed a binding affinity (Ki) of 11.0 nM, indicating its potential use in imaging techniques for Alzheimer's disease .
Tyk2 Kinase Inhibition
In a pharmacodynamics model involving rats, a specific derivative demonstrated dose-dependent inhibition of IFNγ production by 45% and 77% at doses of 1 mg/kg and 10 mg/kg respectively. This highlights the compound's efficacy in inflammatory conditions .
Structure-Activity Relationship (SAR)
Extensive SAR studies have revealed that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly enhance biological activity. For example, substituents at the C3 position were found to improve metabolic stability and permeability across biological membranes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Imidazo[1,2-b]pyridazine-6-carboxylic acid derivatives, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of methyl esters, such as methyl imidazo[1,2-b]pyridazine-6-carboxylate (CAS 1234616-21-7), involves cyclocondensation of precursors like aminopyridazines with carbonyl compounds. Reaction optimization can be achieved by adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection (e.g., palladium or acid/base catalysts). Monitoring reaction progress via HPLC or LC-MS ensures purity, with typical yields ranging from 60% to 85% after column chromatography .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl ester derivative (C8H7N3O2) shows characteristic signals: a singlet for the ester methyl group (~3.9 ppm) and aromatic protons in the 7.5–8.5 ppm range .
- Mass Spectrometry : ESI-MS of the methyl ester reveals a molecular ion peak at m/z 177.163 (M+H⁺), with fragmentation patterns confirming the imidazo-pyridazine core .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ester or carboxylic acid functionality .
Q. What purification strategies are effective for isolating this compound intermediates?
- Methodological Answer : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is optimal for separating polar derivatives. For less polar intermediates (e.g., methyl esters), silica gel chromatography with ethyl acetate/hexane eluents (1:3 to 1:1) achieves >95% purity. Recrystallization from ethanol/water mixtures is also effective for crystalline derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles improve the synthesis of Imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Factorial design (e.g., 2³ factorial) can optimize reaction parameters:
- Variables : Temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) identifies interactions between variables, reducing the number of trials while maximizing yield. For example, higher catalyst loading in DMF may disproportionately increase yield compared to THF .
Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electrophilic/nucleophilic sites on the heterocyclic core. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases). Machine learning models trained on reaction databases (e.g., Reaxys) can suggest novel derivatization pathways .
Q. How should researchers address contradictory biological activity data for Imidazo[1,2-b]pyridazine derivatives across studies?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell line viability, IC50 determination protocols).
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation .
- Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies, identifying outliers due to synthetic impurities or assay interference .
Q. What strategies mitigate challenges in scaling up this compound synthesis from milligram to gram scale?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate stability.
- Green Chemistry : Replace hazardous solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety and scalability .
Q. Analytical and Structural Challenges
Q. Why do CAS registry numbers vary for structurally similar Imidazo[1,2-b]pyridazine derivatives, and how can this affect data reproducibility?
- Methodological Answer : CAS numbers (e.g., 1313726-21-4 vs. 135830-23-8) may denote stereoisomers, salts, or solvates. Researchers must cross-validate CAS numbers with IUPAC names, InChI keys, and spectral data. Databases like SciFinder or PubChem clarify ambiguities, ensuring correct compound identification .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNNSMFTHAZLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441396 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769109-13-9 | |
Record name | imidazo[1,2-b]pyridazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.